N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide
Description
N-(2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide is a sulfonamide-acetamide hybrid compound featuring a 4-fluorophenyl sulfonyl group, a thiophen-2-yl substituent, and a phenoxyacetamide side chain. The molecule integrates multiple pharmacophoric elements: the sulfonyl group enhances metabolic stability and binding affinity, the thiophene ring contributes to π-π stacking interactions, and the phenoxyacetamide moiety may influence solubility and target engagement.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c21-15-8-10-17(11-9-15)28(24,25)19(18-7-4-12-27-18)13-22-20(23)14-26-16-5-2-1-3-6-16/h1-12,19H,13-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERUGNBMOGBIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide, with a molecular formula of CHFNOS and a molecular weight of 419.49 g/mol, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, synthesis, and research findings related to this compound, providing a comprehensive overview of its applications and implications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 419.49 g/mol |
| CAS Number | 896327-21-2 |
| Purity | ≥95% |
The compound exhibits biological activity primarily through its interaction with various biological targets. Its sulfonyl and phenoxyacetamide groups are believed to play crucial roles in modulating enzyme activities and receptor interactions. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in disease pathways, although specific targets have yet to be fully elucidated.
Antiviral Properties
Research has indicated that compounds with similar structural features to this compound exhibit antiviral properties. For instance, oxadiazole derivatives have shown effectiveness against hepatitis B virus (HBV), providing a basis for exploring the antiviral potential of this compound. In particular, studies have demonstrated that certain derivatives can inhibit viral antigen expression and reduce virion production in a concentration-dependent manner .
Anticancer Activity
The compound's structural motifs suggest potential anticancer activity. Compounds with similar sulfonamide structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, facilitating its action within tumor cells.
Case Studies and Research Findings
- Study on Antiviral Activity : A study focusing on oxadiazole derivatives reported significant antiviral activity against HBV, suggesting that compounds with similar functionalities could also exhibit such properties . The study found EC50 values indicating effective viral inhibition without cytotoxic effects.
- Anticancer Research : Research into sulfonamide derivatives has shown promising results in inhibiting growth in breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . This highlights the potential for this compound to be explored further in cancer therapeutics.
- Synthesis and Characterization : The synthesis of this compound has been documented, showcasing methods that yield high purity and structural integrity suitable for biological testing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with six analogs based on sulfonyl, heterocyclic, and acetamide substituents. Key differences in structure and inferred properties are highlighted.
Table 1: Structural and Functional Group Comparison
Table 2: Inferred Physicochemical and Pharmacological Properties
Key Differences and Implications
Sulfonyl vs.
Heterocyclic Cores : Thiophene (target) vs. thiazole (compound ) alters π-stacking capacity and steric bulk, influencing target selectivity.
Acetamide Substituents: Phenoxy groups (target) may improve solubility compared to aliphatic chains (compound ) but reduce membrane permeability .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide, and what challenges arise during purification?
- Methodology : Synthesis typically involves multi-step reactions, such as sulfonylation of a thiophene-ethylamine intermediate followed by acetamide coupling. Key steps include:
- Sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Acetamide formation via reaction with phenoxyacetyl chloride in the presence of a coupling agent like HATU .
- Purification Challenges : The compound’s polar groups (sulfonyl, acetamide) require gradient elution in reverse-phase HPLC or column chromatography with silica gel. Impurities often stem from incomplete sulfonylation or residual solvents .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR confirm the presence of fluorophenyl (δ 7.2–7.8 ppm), thiophene (δ 6.8–7.1 ppm), and phenoxy groups (δ 6.9–7.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 445.12 (calculated for CHFNOS) .
- X-ray Crystallography : Resolves sulfonyl and acetamide conformations, critical for understanding steric effects .
Advanced Research Questions
Q. How do conflicting reports on this compound’s biological activity (e.g., anticancer vs. antimicrobial) inform experimental design?
- Data Contradiction Analysis :
- Dose-Dependent Effects : Antimicrobial activity (MIC: 2–8 µg/mL) may dominate at lower concentrations, while antiproliferative effects (IC: 10–20 µM) require higher doses .
- Target Selectivity : Use kinase inhibition assays (e.g., EGFR or MAPK) to identify primary targets. Fluorescence polarization assays can quantify binding affinities .
- Recommendation : Perform comparative transcriptomics on treated microbial vs. cancer cell lines to identify pathway-specific responses .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Methodology :
- Prodrug Modifications : Introduce hydrolyzable groups (e.g., esters) to the phenoxy moiety to enhance bioavailability.
- Deuterium Labeling : Replace labile hydrogens (e.g., α to sulfonyl) to slow CYP450-mediated degradation .
- Validation : Monitor plasma stability using LC-MS/MS and compare half-life (t) in microsomal assays .
Q. How do computational models predict the compound’s interaction with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to sulfotransferases or tubulin. Prioritize poses with sulfonyl groups forming hydrogen bonds to Ser/Thr residues .
- MD Simulations : GROMACS-based simulations (100 ns) assess conformational stability in lipid bilayers, critical for membrane permeability .
- Limitations : Over-reliance on static crystal structures may miss dynamic binding pockets .
Experimental Design & Data Interpretation
Q. What in vitro assays best characterize the compound’s mechanism of action?
- Assay Selection :
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- ROS Generation : DCFH-DA fluorescence in cancer cells.
- Enzyme Inhibition : Fluorogenic substrates for sulfotransferases or proteases .
- Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as benchmarks.
Q. How should researchers address discrepancies in IC values across cell lines?
- Troubleshooting :
- Cell Line Variability : Test in isogenic pairs (e.g., wild-type vs. p53-null) to isolate genetic factors.
- Media Composition : Serum proteins may sequester the compound; use low-serum conditions for consistency .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to validate significance across replicates .
Stability & Storage
Q. What conditions ensure long-term stability of the compound in storage?
- Guidelines :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent : Lyophilize and reconstitute in DMSO (≤10 mM) to avoid hydrolysis.
- Monitoring : Quarterly HPLC checks for degradation peaks (e.g., sulfone oxidation byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
